1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-9-12(16-17-18)14(21)15-10-4-2-5-11(8-10)19-7-3-6-13(19)20/h2,4-5,8-9H,3,6-7H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNJOOSQEXNWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of the carboxamide group and the pyrrolidinyl phenyl moiety. Common reagents used in these reactions include azides, alkynes, and amines, under conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, using reagents like halides or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 297.35 g/mol. Its structure features a triazole ring fused with a carboxamide group, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit potent antimicrobial properties. A study on similar triazole derivatives indicated their effectiveness against Mycobacterium tuberculosis, suggesting that modifications to the triazole structure can enhance antitubercular activity . The incorporation of the pyrrolidine ring in 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide may also contribute to its antimicrobial efficacy.
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. Recent investigations into related compounds have demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8 . The unique structural features of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide may provide similar or enhanced anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, leading to potential therapeutic applications in chronic inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidinyl phenyl moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous 1,2,3-triazole-4-carboxamides, highlighting structural variations, biological activities, and key research findings:
Key Research Findings and Structural Insights
Role of the 2-Oxopyrrolidin Group :
The 2-oxopyrrolidin moiety in the target compound introduces a rigid lactam ring, which may enhance binding to proteases or kinases via hydrogen-bonding interactions. This contrasts with trifluoromethyl or cyclopropyl substituents in analogs, which prioritize hydrophobic interactions .
Anticancer Activity Trends :
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl, chlorophenyl) exhibit stronger antiproliferative effects, particularly against lung (NCI-H522) and renal cancers .
- The target compound’s 2-oxopyrrolidin group may confer selectivity for specific tumor microenvironments, though experimental validation is needed.
Synthesis and Crystallography :
- The synthesis of similar compounds often involves condensation of sodium bisulfite adducts (e.g., ) or copper-catalyzed azide-alkyne cycloaddition (Click chemistry).
- Crystal structures of analogs (e.g., ) reveal planar triazole rings and intermolecular hydrogen bonds (O–H···O, C–H···O), critical for stabilizing bioactive conformations .
In contrast, trifluoromethyl-substituted analogs () exhibit longer plasma half-lives due to metabolic resistance.
Biological Activity
The compound 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction involving azides and alkynes.
- Introduction of the Pyrrolidinone Moiety : The pyrrolidinone is often introduced via a nucleophilic substitution reaction with appropriate precursors.
- Carboxamide Formation : The final step involves the conversion of an amine to a carboxamide through acylation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 (Colon Cancer) | 2.6 | Induction of apoptosis |
| Compound C | HepG2 (Liver Cancer) | 1.4 | Cell cycle arrest |
The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis, leading to apoptosis in cancer cells. For example, compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin indicate their potential as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have demonstrated antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria.
| Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | >64 | No activity |
| Staphylococcus aureus | <32 | Moderate activity |
| Klebsiella pneumoniae | >64 | No activity |
These results indicate that while some derivatives show promise against specific strains like Staphylococcus aureus, resistance remains an issue with others such as E. coli .
Case Studies
A notable case study evaluated the efficacy of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide in a murine model of cancer. The study reported a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
The synthesis of triazole-carboxamide derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and high yield . Key steps include:
- Azide preparation : Reacting 3-(2-oxopyrrolidin-1-yl)aniline with sodium azide and a halogenating agent.
- Alkyne coupling : Using methyl propiolate or a substituted acetylene.
- CuAAC reaction : Catalyzed by CuSO₄·5H₂O/sodium ascorbate at 50–60°C for 6–12 hours .
Yield and purity are influenced by: - Catalyst concentration : Excess Cu(I) may lead to side reactions.
- Solvent polarity : DMF or DMSO enhances solubility but may require post-synthesis purification via column chromatography .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- FT-IR : Confirm triazole C=N stretching (~1600 cm⁻¹) and carboxamide N-H bending (~1550 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and pyrrolidinone carbonyl (δ ~170 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How can researchers investigate the mechanism of action of this compound using computational and experimental approaches?
- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- In vitro assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase activity) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity and yield of triazole ring formation in this compound’s synthesis?
Q. How should discrepancies between in vitro and in vivo pharmacological data be resolved?
Q. What computational methods guide the design of derivatives with improved pharmacokinetics?
Q. How can UPLC-MS methods be developed to quantify this compound in biological matrices?
Q. What advanced techniques elucidate the reaction mechanism of triazole formation?
Q. How can the compound’s activity against specific biological targets (e.g., kinases) be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
